GSK990 was developed by GlaxoSmithKline and falls under the classification of small molecule inhibitors targeting enzymes involved in metabolic pathways. Specifically, it is categorized within the group of isocitrate dehydrogenase inhibitors.
The synthesis of GSK990 involves several steps that are typical for developing small molecule inhibitors. The compound was prepared as a stock solution in dimethyl sulfoxide at a concentration of 20 mM for further biological evaluation. The detailed synthetic pathway includes:
GSK990's molecular structure can be analyzed using various spectroscopic techniques. While specific structural data for GSK990 itself may not be widely published, it typically features functional groups that are essential for its interaction with the target enzyme.
GSK990 has been subjected to various chemical reaction analyses to evaluate its stability and reactivity under biological conditions:
The mechanism of action for GSK990 involves its interaction with the mutant forms of the isocitrate dehydrogenase enzyme:
The physical and chemical properties of GSK990 include:
GSK990 has potential applications primarily in scientific research related to cancer therapy:
GSK990 (also referenced in literature as GSK'963 or GSK963) is a chiral small-molecule inhibitor targeting Receptor-Interacting Protein Kinase 1 (RIPK1), a key regulator of necroptosis and inflammatory signaling pathways. Biochemically, it demonstrates exceptional potency with an IC₅₀ of 29 nM in fluorescence polarization (FP) binding assays and 1-4 nM in cellular necroptosis assays across human and murine cell lines [1] [5]. The compound exhibits >10,000-fold selectivity for RIP1 over 339 other kinases, making it one of the most specific kinase inhibitors documented [3] [5]. Structurally, it features a unique benzodiazepinone core (chemical formula: C₁₄H₁₈N₂O; MW: 230.31 g/mol; CAS: 2049868-46-2) that distinguishes it from earlier RIP1 inhibitors like Necrostatin-1 [1] [3].
In pharmacological research, GSK990 serves as a critical tool for dissecting RIP1-dependent biological processes. Its primary applications include:
Table 1: Key Pharmacodynamic Properties of GSK990
Property | Value | Assay System | Significance |
---|---|---|---|
RIP1 Binding IC₅₀ | 29 nM | FP binding assay | High target affinity |
Cellular Necroptosis IC₅₀ | 1–4 nM | L929/U937 cells | Superior to Nec-1 (IC₅₀ = 1–2 µM) |
Kinase Selectivity | >10,000-fold (vs. 339 kinases) | Broad-panel screening | Minimizes off-target interpretations |
IDO Activity Inhibition | None detected | Enzymatic assay | Confirms specificity vs. Nec-1 |
GSK990 emerged from a systematic drug discovery campaign within GlaxoSmithKline (GSK), aligning with the company's strategic focus on immunology and inflammation. Screening of GSK’s proprietary compound library (~2 million molecules) identified an initial RIP1-binding hit, which was optimized through stereoselective synthesis to yield the active enantiomer GSK990 (GSK'963) and its inactive counterpart GSK'962 [5]. This discovery addressed limitations of first-generation RIP1 inhibitors like Necrostatin-1, which exhibited moderate potency (µM range), IDO off-target activity, and poor pharmacokinetics [5].
The development of GSK990 reflects GSK’s broader R&D philosophy of leveraging human genetics and selective targeting. As of 2024, GSK maintained 71 assets in its pipeline, with >70% genetically validated targets [4] [6]. The company’s £6.4 billion annual R&D investment prioritizes high-impact modalities, including oligonucleotides and kinase inhibitors [4]. GSK990 exemplifies this approach by enabling precise interrogation of RIP1 biology, a target implicated in pathologies ranging from inflammatory disorders to neurodegenerative diseases [5] [10]. Its characterization was detailed in a landmark 2015 Cell Death Discovery publication, establishing it as a next-generation tool compound [5].
The deployment of GSK990 in research is intrinsically linked to its inactive enantiomer, GSK'962 (CAS: 2049868-46-2 enantiomer), which serves as a critical methodological control. Chemically identical except for chirality, GSK'962 exhibits negligible RIP1 inhibitory activity (IC₅₀ >2 µM in FP assays) [5]. This orthogonal pair enables researchers to:
Table 2: Experimental Utility of GSK990 vs. Inactive Enantiomer GSK'962
Application | GSK990 Activity | GSK'962 Activity | Interpretative Value |
---|---|---|---|
RIP1 Biochemical Inhibition | IC₅₀ = 29 nM | IC₅₀ >2 µM | Validates target engagement specificity |
Necroptosis Suppression | IC₅₀ = 1–4 nM in cell lines | IC₅₀ >1 µM | Confirms on-pathway biological effect |
In vivo TNF/zVAD Protection | Complete at 2 mg/kg | None at equivalent doses | Excludes nonspecific pharmacological effects |
This paradigm has influenced kinase inhibitor design broadly, emphasizing stereochemistry’s role in optimizing target selectivity [5] [10]. The GSK990/GSK'962 pair remains a gold standard for mechanistic studies of RIP1-mediated pathologies.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7